molecular formula C43H88O3 B1194457 2,3-DI-Phytanyl-glycerol

2,3-DI-Phytanyl-glycerol

Cat. No. B1194457
M. Wt: 653.2 g/mol
InChI Key: ISDBCJSGCHUHFI-UMZPFTBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-di-O-phytanyl-sn-glycerol is a dialkylglycerol that is glycerol alkylated at positions 1 and 2 by phytanyl groups with (R)-configuration at position 2.

Scientific Research Applications

  • Synthesis Techniques : Various approaches have been developed for the synthesis of 2,3-Di-Phytanyl-glycerol and its derivatives. For example, Boeckel et al. (1981) describe a method for synthesizing triglycosyl-2,3-di-O-phytanyl-sn-glycerols, focusing on specific protective groups in carbohydrate chemistry (Boeckel, Westerduin, & Boom, 1981).

  • Chemical Properties and Analogues : Studies have explored the chemical properties and synthesis of various analogues of 2,3-Di-Phytanyl-glycerol. Kates et al. (1971) worked on the chemical synthesis of 2,3-di-O-phytanyl-sn-1-glycerophosphate and its conversion into different salts (Kates, Park, Palameta, & Joo, 1971).

  • Functional Derivatives : Kamikawa et al. (1993) synthesized 2,3-Di-O-phytanyl-1-O-glucopyranosylglycerol and its polar derivatives, demonstrating functionalization possibilities of the glycolipids' glucose moiety (Kamikawa, Nogawa, & Yamagiwa, 1993).

  • Phase Behavior in Systems : Minamikawa and Hato (1997) investigated the phase behavior of synthetic phytanyl-chained glycolipid/water systems, providing insights into the physical properties of these compounds (Minamikawa & Hato, 1997).

  • Microbial Production and Transformation : Cho et al. (2015) reported on the microbial production of 2,3-butanediol from crude glycerol, demonstrating the potential of using glycerol derivatives in industrial applications (Cho et al., 2015).

  • Applications in Biosynthesis and Reconstitution : Baba et al. (1999) successfully applied synthetic phytanyl-chained glycolipid vesicles for the functional reconstitution of photosystem II complex, highlighting the role of these compounds in biological systems (Baba et al., 1999).

properties

Product Name

2,3-DI-Phytanyl-glycerol

Molecular Formula

C43H88O3

Molecular Weight

653.2 g/mol

IUPAC Name

(2R)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propan-1-ol

InChI

InChI=1S/C43H88O3/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-45-34-43(33-44)46-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-44H,11-34H2,1-10H3/t37-,38-,39-,40-,41-,42-,43-/m1/s1

InChI Key

ISDBCJSGCHUHFI-UMZPFTBHSA-N

Isomeric SMILES

C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](CO)OCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

synonyms

2,3-di-O-phytanyl-sn-glycerol
archaeol lipid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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